3-Aminobutanamide

説明

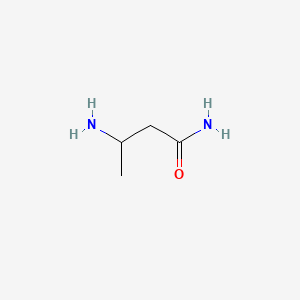

Structure

3D Structure

特性

IUPAC Name |

3-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVXVVYHNZUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448667 | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-32-0 | |

| Record name | 3-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminobutanamide: A Technical Overview of its Physicochemical Properties and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanamide is a small, chiral molecule containing both an amine and an amide functional group. While not extensively studied, its structural motifs are present in various biologically active compounds, suggesting potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it outlines detailed, plausible synthetic protocols for its preparation and discusses potential avenues for biological investigation. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. Due to a lack of extensive experimental data in the public domain, the following table combines computed data from reliable sources with estimated values based on structurally related compounds.

| Property | Value (Computed/Estimated) | Data Source |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5959-32-0 | PubChem[1] |

| Canonical SMILES | CC(CC(=O)N)N | PubChem[1] |

| InChI | InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | PubChem[1] |

| InChIKey | OTVXVVYHNZUDSN-UHFFFAOYSA-N | PubChem[1] |

| Melting Point | Estimated: 50-70 °C | - |

| Boiling Point | Estimated: 250-270 °C | - |

| pKa (Amine) | Estimated: 9.5-10.5 | - |

| pKa (Amide) | Estimated: ~17 | - |

| LogP (XLogP3) | -1.4 | PubChem[1] |

| Topological Polar Surface Area | 69.1 Ų | PubChem[1] |

| Water Solubility | Estimated: High | - |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: Estimated values are based on the analysis of structurally similar small molecules and should be confirmed by experimental determination.

Experimental Protocols

Proposed Synthesis of this compound from 3-Aminobutanoic Acid

This protocol outlines a two-step process involving the protection of the amine group, followed by amidation of the carboxylic acid and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

2.1.1. Step 1: N-Protection of 3-Aminobutanoic Acid

-

Materials: 3-Aminobutanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-aminobutanoic acid in a suitable solvent such as a mixture of water and dioxane or DCM.

-

Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.

-

2.1.2. Step 2: Amidation of N-Boc-3-aminobutanoic Acid

-

Materials: N-Boc-3-aminobutanoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Ammonium (B1175870) chloride (NH₄Cl), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-Boc-3-aminobutanoic acid in anhydrous DMF.

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (2.0 equivalents) in DMF.

-

Add the amine solution to the activated acid solution and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-3-aminobutanamide.

-

2.1.3. Step 3: Deprotection of N-Boc-3-aminobutanamide

-

Materials: N-Boc-3-aminobutanamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-aminobutanamide in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue can be triturated with diethyl ether to afford the trifluoroacetate (B77799) salt of this compound, or neutralized with a suitable base to obtain the free amine.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been definitively attributed to this compound, its structural components suggest several areas of potential interest for researchers. As a small, chiral amino amide, it may interact with various biological targets.

3.1. Hypothetical Biological Interactions

The presence of a primary amine and an amide group allows for potential interactions with enzymes and receptors that recognize such functionalities. These could include:

-

Enzyme Inhibition: this compound could act as a substrate mimic or an inhibitor for enzymes such as proteases, amidases, or transaminases.

-

Receptor Modulation: The molecule might bind to receptors that recognize small amino acid-like ligands, potentially modulating their activity.

-

Neurotransmitter Analogue: Given its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid), it could potentially interact with GABA receptors or transporters, although this is highly speculative.

3.2. A Logical Framework for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Caption: A logical workflow for the biological screening of this compound.

Conclusion

This compound represents a simple yet potentially valuable chemical entity for further investigation in the fields of medicinal chemistry and chemical biology. While experimental data on its properties and synthesis are currently scarce, this guide provides a solid foundation of computed and estimated physicochemical properties, along with a robust, plausible synthetic route. The outlined framework for biological screening offers a starting point for elucidating its potential therapeutic applications. Further experimental validation of the data presented herein is strongly encouraged to fully unlock the potential of this molecule.

References

3-aminobutanamide IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminobutanamide, including its chemical identity, physicochemical properties, and relevant experimental contexts. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents representative methodologies for the synthesis and analysis of structurally related compounds. Furthermore, a general workflow for the characterization of a novel chemical entity is provided to guide researchers. This guide aims to serve as a foundational resource for professionals engaged in research and development involving small amino amides.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C4H10N2O.[1] Its identity is formally established by its IUPAC name and CAS number.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5959-32-0[1] |

| Molecular Formula | C4H10N2O[1] |

| Synonyms | beta-aminobutyric acid amide, β-aminobutyramide |

A summary of its computed physicochemical properties is provided in Table 2. These properties are essential for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 102.14 g/mol [1] |

| XLogP3-AA | -1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 102.079312947 g/mol [1] |

| Monoisotopic Mass | 102.079312947 g/mol [1] |

| Topological Polar Surface Area | 69.1 Ų[1] |

| Heavy Atom Count | 7 |

| Complexity | 72.1[1] |

Note: The properties listed in Table 2 are computationally derived and sourced from the PubChem database.

Experimental Protocols

Specific experimental protocols for the synthesis and biological analysis of this compound are not extensively reported in the available literature. However, methodologies for structurally similar compounds can provide a valuable starting point for researchers. Below is a representative protocol for the synthesis of a related compound, S-2-aminobutanamide hydrochloride, which can be adapted.

Representative Synthesis of an Aminobutanamide Isomer

The following is a generalized synthesis procedure for S-2-aminobutanamide hydrochloride, based on patent literature. Researchers should adapt and optimize these steps for this compound.

Step 1: Ammoniation

-

Dissolve methyl 2-bromobutyrate (B1202233) in a methanol-ammonia solution.

-

The reaction is typically carried out at a controlled temperature, for instance, below 10°C, during the addition of the bromobutyrate.

-

The mixture is then stirred for an extended period (e.g., 38-42 hours) at room temperature to facilitate the formation of DL-2-aminobutanamide.

-

The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography, to ensure the consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

Step 2: Resolution (for chiral compounds)

-

The resulting racemic mixture (DL-2-aminobutanamide) is resolved using a chiral resolving agent, such as L-tartaric acid.

-

This process involves the formation of diastereomeric salts, which can be separated by crystallization.

Step 3: Salt Formation

-

The purified S-2-aminobutanamide is then treated with hydrogen chloride (e.g., by bubbling HCl gas through a solution) to yield the hydrochloride salt.

Disclaimer: This is a representative protocol for a related compound and should be adapted and validated for the synthesis of this compound.

Biological Context and Signaling Pathways

Direct evidence of signaling pathways involving this compound is not currently available. However, insights can be drawn from its parent compound, 3-aminobutanoic acid (also known as beta-aminobutyric acid or BABA). BABA is a non-proteinogenic amino acid known to be involved in plant immunity and has been investigated for its metabolic effects in mammals. It is conceivable that this compound may have similar biological targets or act as a prodrug that is hydrolyzed to BABA in vivo.

Below is a conceptual diagram illustrating a potential, hypothetical mechanism of action for this compound, based on the known interactions of related beta-amino acids.

Caption: Hypothetical signaling pathways for this compound.

General Workflow for Characterization

For a novel or under-characterized compound like this compound, a systematic workflow is crucial. The following diagram outlines a logical sequence of experiments for its comprehensive characterization.

Caption: General workflow for the characterization of a novel chemical entity.

Conclusion

While this compound is a well-defined chemical entity, its biological functions and applications remain largely unexplored in publicly accessible research. This guide provides the foundational chemical information for this compound and offers a framework for its further investigation by presenting representative experimental protocols and a logical workflow for characterization. Researchers are encouraged to use this document as a starting point and to develop specific, validated methodologies for their intended applications.

References

3-aminobutanamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanamide is a primary amide derivative of 3-aminobutanoic acid. As a small molecule containing both an amine and an amide functional group, it holds potential for applications in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also presents generalized, theoretical protocols for its synthesis and analysis based on established chemical principles and methodologies reported for analogous compounds.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are rooted in its molecular structure. It features a four-carbon chain with an amino group (-NH₂) at the third carbon and a carboxamide group (-CONH₂) at the first carbon.

Chemical Formula: C₄H₁₀N₂O[1]

IUPAC Name: this compound[1]

CAS Number: 5959-32-0[1]

Synonyms: beta-aminobutyric acid amide[1]

The structure of this compound is depicted in the following diagram:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| Exact Mass | 102.079312947 Da | PubChem[1] |

| XLogP3-AA (LogP) | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 69.1 Ų | PubChem[1] |

| Complexity | 72.1 | PubChem[1] |

Experimental Protocols

Theoretical Synthesis of this compound

A plausible synthetic route to this compound starts from 3-aminobutanoic acid. The synthesis would involve the activation of the carboxylic acid followed by amidation.

Reaction Scheme:

3-Aminobutanoic acid → 3-Aminobutanoyl chloride → this compound

Step 1: Activation of 3-Aminobutanoic Acid to 3-Aminobutanoyl Chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The amino group of the starting material would need to be protected to prevent side reactions.

-

Materials:

-

N-protected 3-aminobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-aminobutanoic acid in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add an excess of thionyl chloride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture until the reaction is complete (monitor by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-protected 3-aminobutanoyl chloride.

-

Step 2: Amidation of 3-Aminobutanoyl Chloride

The acyl chloride is then reacted with ammonia (B1221849) to form the primary amide.[2][3][4][5][6]

-

Materials:

-

N-protected 3-aminobutanoyl chloride

-

Concentrated aqueous ammonia or ammonia gas

-

Anhydrous inert solvent (e.g., DCM, THF)

-

Stirring vessel

-

-

Procedure:

-

Dissolve the crude N-protected 3-aminobutanoyl chloride in an anhydrous inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.[4][5]

-

Allow the reaction to proceed to completion (monitor by TLC).

-

The reaction mixture will likely contain the desired amide and ammonium (B1175870) chloride as a byproduct.[4]

-

Isolate the crude N-protected this compound through filtration and extraction.

-

Step 3: Deprotection

The final step is the removal of the protecting group from the amino functionality to yield this compound. The choice of deprotection conditions depends on the protecting group used.

-

Procedure:

-

Follow standard deprotection protocols for the specific protecting group employed.

-

Purify the final product, this compound, using techniques such as recrystallization or column chromatography.

-

The following Graphviz diagram illustrates this theoretical synthetic workflow.

Caption: A generalized workflow for the theoretical synthesis of this compound.

General Analytical Methodologies

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.[7][8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and types of protons in the molecule, their connectivity, and the local electronic environment. The spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons of the amine and amide groups.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Tandem MS (MS/MS) could be employed to study the fragmentation pattern, which would provide further structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC would be the primary method for assessing the purity of this compound.

-

A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer would likely be employed.

-

Detection could be achieved using a UV detector (if the molecule has a chromophore, which is weak in this case) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[7][8]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the presence of key functional groups. Expected characteristic absorption bands would include N-H stretches for the primary amine and amide, a C=O stretch for the amide, and C-H stretches for the alkyl chain.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or biological roles of this molecule.

Conclusion

This compound is a small molecule with a well-defined structure and chemical formula. While its physicochemical properties have been computationally estimated, a notable gap exists in the scientific literature regarding its specific experimental synthesis, analysis, and biological function. The theoretical protocols outlined in this guide, based on established chemical principles for similar molecules, provide a foundational framework for researchers and scientists interested in the further investigation and potential application of this compound in drug development and organic synthesis.

References

- 1. This compound | C4H10N2O | CID 10931381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Acid Halides to Amides: Aminolysis [jove.com]

- 7. HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest [proquest.com]

- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 10. latrobe.edu.au [latrobe.edu.au]

Solubility Profile of 3-Aminobutanamide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminobutanamide, a compound of interest in neuroscience research due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Due to a lack of publicly available empirical data, this document outlines the predicted solubility of this compound in a range of common laboratory solvents based on the known properties of analogous small amino amides. Furthermore, this guide details standardized experimental protocols for the precise determination of its solubility, ensuring reproducible and accurate measurements critical for applications in drug discovery and development. Methodologies for both the shake-flask method with UV/Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are provided. Finally, the potential biological context of this compound as a GABA analogue is explored through a diagram of the GABA signaling pathway.

Predicted Solubility of this compound

It is anticipated that this compound will exhibit high solubility in polar protic solvents such as water, ethanol, and methanol, owing to favorable hydrogen bonding interactions.[4] Its solubility is expected to be moderate in polar aprotic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). In non-polar solvents such as dichloromethane (B109758) and ethyl acetate, this compound is predicted to have low solubility.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Forms strong hydrogen bonds with water molecules.[1] |

| Ethanol | Polar Protic | High | Capable of hydrogen bonding with the amino and amide groups.[3] |

| Methanol | Polar Protic | High | Similar to ethanol, strong potential for hydrogen bonding.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Good general solvent for polar organic molecules. |

| Acetone | Polar Aprotic | Moderate to Low | Can act as a hydrogen bond acceptor.[1] |

| Dichloromethane | Non-polar | Low | "Like dissolves like" principle suggests poor solubility of a polar solute.[5] |

| Ethyl Acetate | Moderately Polar | Low | Limited capacity for hydrogen bonding. |

Note: The classifications of 'High', 'Moderate', and 'Low' are qualitative predictions and must be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8][9]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: General workflow for solubility determination.

Shake-Flask Method with UV/Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure all undissolved solids are removed, either centrifuge the sample and take the supernatant, or filter the solution using a syringe filter.[9]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[10]

-

Dilute the saturated solution sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Shake-Flask Method with HPLC Analysis

This method is highly accurate and is suitable for all soluble compounds, including those with weak or no UV absorbance, provided a suitable detection method (e.g., mass spectrometry) is available.

Materials:

-

Same as for the UV/Vis method, with the addition of:

-

HPLC system with a suitable detector (e.g., UV, MS)

-

Appropriate HPLC column

-

Mobile phase solvents

Procedure:

-

Preparation of Saturated Solution and Phase Separation:

-

Follow steps 1 and 2 from the UV/Vis spectrophotometry protocol.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve based on peak area.[11]

-

Dilute the saturated solution sample with the mobile phase or a compatible solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.[12]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Biological Context: Potential Interaction with GABA Signaling Pathway

As a structural analogue of GABA, this compound may interact with components of the GABAergic system.[13][14] The primary targets for GABA are the GABA-A and GABA-B receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.[15][16] The following diagram illustrates the general GABA signaling pathway and indicates the potential points of interaction for a GABA analogue.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 14. researchgate.net [researchgate.net]

- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide: Physicochemical Properties of 3-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available data on the melting and boiling points of 3-aminobutanamide. Due to a lack of experimentally determined values in readily accessible scientific databases, this document presents computationally predicted data and outlines standardized experimental protocols for the determination of these crucial physicochemical properties.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below. It is important to note that the melting and boiling points are predicted values and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| CAS Number | 5959-32-0 | PubChem[1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of a compound such as this compound.

Determination of Melting Point (Capillary Tube Method)

This method is suitable for solid compounds.

Materials:

-

Dry sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle liquefies (the end of the melting range). A pure substance will typically have a sharp melting range of 1-2°C.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for liquid compounds.

Materials:

-

Liquid sample of this compound

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid this compound sample to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous and rapid.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Workflow for Compound Characterization

As no specific signaling pathways involving this compound have been prominently documented, the following diagram illustrates a general workflow for the physicochemical and biological characterization of a novel chemical entity.

References

Spectroscopic Profile of 3-Aminobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-aminobutanamide. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure of the molecule and typical values observed for similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 3H | -CH₃ |

| ~2.30 | Doublet of doublets | 1H | -CH₂- (diastereotopic) |

| ~2.45 | Doublet of doublets | 1H | -CH₂- (diastereotopic) |

| ~3.30 | Sextet | 1H | -CH(NH₂) |

| ~5.5-7.0 | Broad singlet | 2H | -CONH₂ |

| ~1.5-2.5 | Broad singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -CH₃ |

| ~45 | -CH₂- |

| ~48 | -CH(NH₂) |

| ~175 | -CONH₂ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Strong, Broad | N-H stretch (amine and amide) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (primary amide) |

| ~1600 | Medium | N-H bend (amine) |

| ~1420 | Medium | C-N stretch (amide) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Possible Fragment |

| 102 | [M]⁺ (Molecular ion) |

| 85 | [M - NH₃]⁺ |

| 58 | [CH₃CH(NH₂)CH₂]⁺ |

| 44 | [CONH₂]⁺ |

| 43 | [CH₃CHNH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with a pestle to create a fine, homogeneous powder.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure (Electron Ionization - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

-

Instrument Setup:

-

The sample is introduced into the gas chromatograph (GC) for separation. The GC column temperature program is set to ensure elution of the compound.

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

-

Data Acquisition:

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectroscopic data and the structure of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between chemical structure and spectroscopic data.

Technical Whitepaper: An In-depth Analysis of the Potential Biological Activity of 3-Aminobutanamide and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct biological data on 3-aminobutanamide is limited in publicly accessible literature, a comprehensive analysis of its derivatives strongly suggests a potential role as a scaffold for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document consolidates the available quantitative structure-activity relationship (QSAR) data for these derivatives, outlines the critical signaling pathway associated with DPP-IV inhibition, and provides a detailed experimental protocol for assessing the bioactivity of this compound and related compounds.

Introduction: The Therapeutic Potential of the this compound Scaffold

This compound is a small molecule whose biological activity has not been extensively characterized. However, its structural motif is present in a series of compounds that have been investigated for their therapeutic potential. Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2] The core this compound structure serves as a foundational element, or pharmacophore, from which more complex and potent inhibitors have been developed. This suggests that the parent compound, this compound, may possess latent or modest inhibitory activity against DPP-IV or could be a critical starting point for the design of novel therapeutic agents.

Quantitative Data: DPP-IV Inhibitory Activity of this compound Derivatives

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides to elucidate the structural requirements for potent DPP-IV inhibition. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the DPP-IV enzyme activity. The data below is compiled from a study by Nitta et al., as cited in a comprehensive QSAR analysis, and showcases the range of potencies achieved by modifying the core this compound structure.[1][2]

| Compound ID | Y (N-substituent) | R1 (phenyl substituent) | R2 (phenyl substituent) | R3 (phenyl substituent) | IC50 (nM) |

| 1 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | H | H | H | 1300 |

| 2 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2-F | H | H | 1200 |

| 3 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 3-F | H | H | 1100 |

| 4 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 4-F | H | H | 1700 |

| 5 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2-Cl | H | H | 1600 |

| 6 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 4-Cl | H | H | 1400 |

| 7 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2-Me | H | H | 2500 |

| 8 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 4-Me | H | H | 1900 |

| 9 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2,4-diF | H | H | 300 |

| 10 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2,5-diF | H | H | 250 |

| 11 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2,4,5-triF | H | H | 16 |

| 12 | Tetrahydrothiopyran-4-yl, 1,1-dioxide | 2,4,6-triF | H | H | 120 |

| 13 | 4-Phenylthiazol-2-yl | H | H | H | 7.8 |

| 14 | 4-(4-Fluorophenyl)thiazol-2-yl | H | H | H | 14 |

| 15 | 4-(4-Chlorophenyl)thiazol-2-yl | H | H | H | 17 |

| 16 | 4-(4-Methylphenyl)thiazol-2-yl | H | H | H | 13 |

| 17 | 4-(4-Methoxyphenyl)thiazol-2-yl | H | H | H | 31 |

| 18 | 4-Phenylthiazol-2-yl | 2,4,5-triF | H | H | 16 |

Note: The IC50 values were determined against DPP-IV derived from human colonic carcinoma cells (Caco-2).[1][2]

Signaling Pathway: DPP-IV Inhibition and Incretin (B1656795) Hormone Regulation

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By inhibiting DPP-IV, the active forms of GLP-1 and GIP persist for longer, leading to improved glycemic control.

Experimental Protocols

To assess the potential biological activity of this compound as a DPP-IV inhibitor, a robust in vitro enzymatic assay is required. The following protocol outlines a standard fluorescence-based method for determining the IC50 value of a test compound.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol is designed for a 96-well plate format and measures the cleavage of a fluorogenic substrate by recombinant human DPP-IV.

Materials and Reagents:

-

Recombinant Human DPP-IV enzyme

-

DPP-IV Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl (100 mM) and EDTA (1 mM)

-

Test Compound: this compound (or derivative), dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

Positive Control Inhibitor: Sitagliptin or another known DPP-IV inhibitor

-

DMSO (Dimethyl sulfoxide)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare the final Assay Buffer by diluting the stock concentrate with HPLC-grade water.

-

Dilute the recombinant DPP-IV enzyme to the desired working concentration (e.g., 0.1 ng/µL) in the Assay Buffer.

-

Prepare the DPP-IV substrate solution (e.g., 100 µM Gly-Pro-AMC) in the Assay Buffer.

-

Prepare a serial dilution of the this compound test compound and the positive control inhibitor (e.g., Sitagliptin) in Assay Buffer, starting from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).

-

-

Assay Plate Setup (in triplicate):

-

100% Activity Control (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of DPP-IV enzyme solution, and 10 µL of vehicle (Assay Buffer with the same % of DMSO as inhibitor wells).

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of the respective this compound dilution, and 10 µL of DPP-IV enzyme solution.

-

Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of the respective Sitagliptin dilution, and 10 µL of DPP-IV enzyme solution.

-

Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of vehicle.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the prepared DPP-IV substrate solution to all wells.

-

Mix gently (e.g., on an orbital shaker for 30 seconds).

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity of each well using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Subtract the average fluorescence of the Blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The available evidence strongly indicates that the this compound scaffold is a promising starting point for the development of Dipeptidyl Peptidase-IV inhibitors. Quantitative data from its derivatives demonstrate that chemical modifications can lead to highly potent compounds with nanomolar IC50 values. The inhibition of DPP-IV is a well-established therapeutic strategy that enhances the endogenous incretin system, leading to improved glycemic control. The provided experimental protocol offers a robust method for directly evaluating the DPP-IV inhibitory activity of this compound itself, which would be a critical step in validating its potential and guiding future drug discovery efforts based on this versatile chemical core. Further research is warranted to confirm this hypothesized activity and to explore the broader pharmacological profile of this compound.

References

3-Aminobutanamide: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino amides are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Among these, 3-aminobutanamide, with its stereogenic center at the C3 position, serves as a valuable and versatile chiral building block. Its bifunctional nature, possessing both a primary amine and an amide, allows for diverse chemical transformations, making it an attractive starting material for the synthesis of more complex chiral entities such as β-lactams, cyclic peptides, and substituted amines. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in organic synthesis, with a focus on its enantiomerically pure forms.

Physicochemical Properties

This compound is a relatively simple yet functionally rich molecule. Its basic properties are summarized below.

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 5959-32-0[1] |

| SMILES | CC(CC(=O)N)N[1] |

| InChIKey | OTVXVVYHNZUDSN-UHFFFAOYSA-N[1] |

Enantioselective Synthesis of this compound

The true value of this compound as a building block lies in its availability in enantiomerically pure forms, namely (R)-3-aminobutanamide and (S)-3-aminobutanamide. Several strategies can be employed for their asymmetric synthesis, drawing from established methodologies for related chiral molecules. While a specific, detailed protocol for the direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, a robust synthesis can be devised based on well-precedented reactions. The following sections outline plausible and effective experimental protocols.

Method 1: Asymmetric Hydrogenation of a β-Keto Amide Precursor

One of the most efficient methods for installing a chiral β-amino group is through the asymmetric hydrogenation of a suitable prochiral precursor. This approach often utilizes chiral metal catalysts, such as those based on Ruthenium-BINAP complexes, to achieve high enantioselectivity.[2][3][4]

Experimental Protocol: Synthesis of (S)-3-Aminobutanamide via Asymmetric Hydrogenation

This protocol is adapted from the asymmetric hydrogenation of 3-oxobutanamide to (S)-3-hydroxybutanamide and would require subsequent conversion of the hydroxyl group to an amino group (e.g., via Mitsunobu reaction with an azide (B81097) source followed by reduction), or more directly, the asymmetric reductive amination of 3-oxobutanamide. A direct asymmetric hydrogenation of an enamine precursor or reductive amination would be the most direct route.

Step 1: Synthesis of 3-(benzylamino)but-2-enamide (Enamine Precursor)

-

To a solution of 3-oxobutanamide (10.1 g, 100 mmol) in toluene (B28343) (200 mL) is added benzylamine (B48309) (10.7 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a high-pressure autoclave is charged with the enamine precursor (19.0 g, 100 mmol) and a chiral Ruthenium catalyst, such as [RuCl((S)-BINAP)(p-cymene)]Cl (0.45 g, 0.5 mol%).

-

Anhydrous, degassed methanol (B129727) (150 mL) is added.

-

The autoclave is sealed, removed from the glovebox, and purged three times with high-purity hydrogen gas.

-

The reaction is pressurized to 50 atm with hydrogen and stirred at 60 °C for 24 hours.

-

After cooling and careful depressurization, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (B1210297) and filtered through a pad of silica (B1680970) gel to remove the catalyst.

-

The filtrate is concentrated to give crude N-benzyl-(S)-3-aminobutanamide.

Step 3: Deprotection

-

The crude N-benzyl-(S)-3-aminobutanamide is dissolved in methanol (200 mL).

-

Palladium on carbon (10% w/w, ~1 g) is added carefully.

-

The mixture is hydrogenated at atmospheric pressure (hydrogen balloon) or in a Parr shaker at 50 psi until debenzylation is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (S)-3-aminobutanamide.

-

Enantiomeric excess can be determined by chiral HPLC analysis after derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent).

| Step | Reactant | Product | Reagents/Catalyst | Typical Yield | Typical ee |

| 1 | 3-Oxobutanamide | 3-(benzylamino)but-2-enamide | Benzylamine, p-TSA | >90% | N/A |

| 2 | 3-(benzylamino)but-2-enamide | N-benzyl-(S)-3-aminobutanamide | [RuCl((S)-BINAP)(p-cymene)]Cl, H₂ | 85-95% | >95% |

| 3 | N-benzyl-(S)-3-aminobutanamide | (S)-3-Aminobutanamide | H₂, Pd/C | >95% | >95% |

Table 1: Representative data for the asymmetric synthesis of (S)-3-aminobutanamide based on analogous reactions.

Method 2: Chiral Pool Synthesis from (R)- or (S)-3-Aminobutanoic Acid

An alternative and highly effective strategy is to start from an enantiomerically pure precursor, a "chiral pool" approach. Commercially available (R)- and (S)-3-aminobutanoic acid are excellent starting materials. The synthesis then involves the amidation of the carboxylic acid functionality.

Experimental Protocol: Synthesis of (R)-3-Aminobutanamide from (R)-3-Aminobutanoic Acid

Step 1: N-Protection of (R)-3-Aminobutanoic Acid

-

(R)-3-aminobutanoic acid (10.3 g, 100 mmol) is dissolved in a 1:1 mixture of dioxane and water (100 mL).

-

Sodium bicarbonate (21 g, 250 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 24.0 g, 110 mmol) in dioxane (50 mL).

-

The mixture is stirred at room temperature overnight.

-

The reaction mixture is concentrated to remove dioxane, and the aqueous residue is acidified to pH 2-3 with 1M HCl.

-

The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-(R)-3-aminobutanoic acid as a white solid, which is typically used without further purification.

Step 2: Amidation

-

To a solution of N-Boc-(R)-3-aminobutanoic acid (20.3 g, 100 mmol) in anhydrous dichloromethane (B109758) (200 mL) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt, 15.3 g, 100 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 21.1 g, 110 mmol).

-

The mixture is stirred for 30 minutes, after which a solution of ammonia (B1221849) in methanol (e.g., 7N solution, ~30 mL) is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude N-Boc-(R)-3-aminobutanamide.

Step 3: Deprotection

-

The crude N-Boc-(R)-3-aminobutanamide is dissolved in a solution of 4M HCl in dioxane (100 mL).

-

The mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford (R)-3-aminobutanamide hydrochloride as a white solid.

-

The free base can be obtained by treatment with a suitable base.

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | (R)-3-Aminobutanoic acid | N-Boc-(R)-3-aminobutanoic acid | Boc₂O, NaHCO₃ | >95% |

| 2 | N-Boc-(R)-3-aminobutanoic acid | N-Boc-(R)-3-aminobutanamide | EDC, HOBt, NH₃ | 80-90% |

| 3 | N-Boc-(R)-3-aminobutanamide | (R)-3-Aminobutanamide | HCl in dioxane | >95% |

Table 2: Representative yields for the synthesis of (R)-3-aminobutanamide from a chiral pool starting material.

Applications in Organic Synthesis

Chiral this compound is a valuable precursor for a range of more complex molecules. Its applications, while not as extensively documented as its 2-amino isomer, can be inferred from the reactivity of its functional groups.

Synthesis of Chiral β-Lactams

The 3-amino-β-lactam core is a key structural feature of many β-lactam antibiotics.[5] Chiral this compound can serve as a precursor to 3-amino-4-methyl-azetidin-2-one.

Caption: General workflow for the synthesis of a chiral β-lactam from this compound.

Precursor to Chiral Diamines

Through a Hofmann or Curtius-type rearrangement, the amide functionality of this compound can be converted into an amine, yielding a chiral 1,2-diaminopropane (B80664) derivative. These diamines are important ligands in asymmetric catalysis. The Hofmann rearrangement of a primary amide results in a primary amine with one fewer carbon atom.[6][7][8] The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, also yields an amine with retention of stereochemistry.[9][10][11][12][13]

Caption: Logical workflow for the synthesis of a chiral diamine from this compound.

Case Study: Relevance to 11β-HSD1 Inhibitors

While direct applications of this compound are emerging, derivatives of its structural class have shown significant biological activity. For instance, 3-amino-N-adamantyl-3-methylbutanamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of glucocorticoid activity in tissues like the liver and adipose tissue.[2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, obesity, and type 2 diabetes.[2][11][12]

The signaling pathway involving 11β-HSD1 illustrates the mechanism by which its inhibitors can exert their therapeutic effects.

Caption: Simplified 11β-HSD1 signaling pathway and the action of inhibitors.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis, particularly for the construction of nitrogen-containing chiral molecules. While direct and extensive literature on its application is still growing, established synthetic methodologies for analogous compounds provide a clear and reliable roadmap for its enantioselective preparation. Its utility as a precursor for chiral β-lactams and diamines, coupled with the demonstrated biological activity of its derivatives as 11β-HSD1 inhibitors, underscores its importance for researchers in drug discovery and development. The continued exploration of the synthetic applications of enantiomerically pure this compound is poised to unlock new avenues for the creation of novel and complex chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hofmann rearrangement In the Hoffmann rearrangement an unsubstituted amide is treated with sodium hydroxide and bromine to give a primary amine that has one carbon lesser than starting amide. `R-oversetoverset(O)(||)C-NH_2+NaOH+Br_2toR-N=underset("isocyanate")(C=O)overset("hydrolysis")toR-NH_2` Mech : If the migrating group is chiral then its configuration is retained . Electron releasing effects in the migrating group increases reactivity of Hofmann rearrangement. `H_3C-H_2C-undersetundersetunderset((R))(CH_3)(|)overset(**)CH-oversetoverset(O)(||)C-NH_2+CH_3-CH_2-undersetundersetunderset((S))(CH_3)(|)oversetoverset(D)(|)C-oversetoverset(O)(||)C-overset(15)(NH_2)overset(Br_2//KOH)to`Products [allen.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. data.epo.org [data.epo.org]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Synthesis of 3-Aminobutanamide from β-Aminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-aminobutanamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, β-aminobutyric acid. The inherent bifunctional nature of the starting material, possessing both an amine and a carboxylic acid group, necessitates a strategic approach involving protective group chemistry to prevent self-polymerization and ensure high yields of the desired product.

The proposed synthetic strategy is a three-step process:

-

N-Protection: The amino group of β-aminobutyric acid is first protected to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2]

-

Amide Formation: The carboxylic acid moiety of the N-protected β-aminobutyric acid is then converted into a primary amide. This is typically achieved by activating the carboxylic acid, for instance, by converting it into an acyl chloride or by using a peptide coupling reagent, followed by reaction with an ammonia (B1221849) source.[3][4]

-

N-Deprotection: The final step involves the removal of the Boc protecting group to unveil the primary amine functionality, yielding the target molecule, this compound.

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound from β-aminobutyric acid is illustrated below. This multi-step process ensures the selective transformation of the carboxylic acid group while the amino group remains unreactive until the final deprotection step.

References

The Evolving Landscape of 3-Aminobutanamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-aminobutanamide scaffold has emerged as a versatile and promising core structure in modern medicinal chemistry. Its inherent chirality and the presence of key functional groups—a primary amine and an amide—provide a rich foundation for the development of a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the derivatives of this compound, focusing on their synthesis, pharmacological activities, and potential applications in drug development. We present a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts in this area.

Pharmacological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily by targeting key enzymes and transporters involved in neurotransmission and metabolic regulation. The core structure has been successfully modified to yield potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), inhibitors of GABA transporters, and compounds with significant anticonvulsant properties.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant area of development for this compound derivatives has been in the creation of DPP-4 inhibitors for the treatment of type 2 diabetes.[1][2] These compounds, often featuring a β-amino amide scaffold, effectively inhibit the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control.[3][4] Structure-activity relationship (SAR) studies have revealed that modifications to the amine and amide moieties, as well as the incorporation of various heterocyclic systems, can significantly impact potency and selectivity.[5][6][7][8]

GABA Transporter Inhibition

Functionalized amino acids, including derivatives of 4-aminobutanamide (B1198625) which shares structural similarities, have been identified as potent inhibitors of GABA transporters (GATs).[9][10] By blocking the reuptake of the inhibitory neurotransmitter GABA, these compounds can potentiate GABAergic signaling, a mechanism with therapeutic potential for conditions such as epilepsy and neuropathic pain. The inhibitory activity is often subtype-selective, allowing for targeted modulation of specific GATs.

Anticonvulsant Activity

The modulation of GABAergic systems and other neuronal pathways by amino acid derivatives has led to the discovery of compounds with significant anticonvulsant activity.[11][12] Derivatives of alaninamide and other β-amino acids have shown efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[13][14] These findings underscore the potential of the this compound core in the development of novel anti-epileptic drugs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds from the literature.

Table 1: DPP-4 Inhibitory Activity of β-Amino Amide Derivatives

| Compound ID | Scaffold | Modification | IC50 (nM) | Reference |

| 5m | β-amino amide piperazine (B1678402) | Varies | Potent (exact value not specified) | [1] |

| Compound 3 | β-amino amide triazolopiperazine | Varies | 2 | [5] |

| Compound 4 | β-amino amide triazolopiperazine | Varies | 2 | [5] |

| Compound 26 | Imidazo[1,2-a]pyridine | 2,4-dichlorophenyl | 130 | [8] |

| Compound 29 | Pyrazolo[3,4-d]pyrimidinone | 4-methylpyridin-2-yl | 1060 | [8] |

| Compound 31 | 3-aminocoumarin | Varies | 3160 | [6] |

Table 2: GABA Transporter Inhibitory Activity of Aminobutanamide Derivatives

| Compound ID | Target | pIC50 | Reference |

| 50a | mGAT2 | 5.43 | [9][10] |

| 50b | mGAT2 | Moderately potent | [9][10] |

Table 3: Anticonvulsant Activity of Amino Acid Amide Derivatives

| Compound ID | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg, Neurotoxicity) | Protective Index (TD50/ED50) | Reference |

| Compound 15 | MES (mice, i.p.) | - | - | - | |

| scPTZ (mice, i.p.) | - | - | - | ||

| Bicuculline (rats, p.o.) | 73 | >100 | >1.4 | ||

| PTZ (rats, p.o.) | 47 | >100 | >2.2 | ||

| Compound 5 | MES (mice, i.p.) | 48.0 | >300 | >6.25 | [13] |

| 6 Hz (32 mA, mice, i.p.) | 45.2 | >300 | >6.64 | [13] | |

| 6 Hz (44 mA, mice, i.p.) | 201.3 | >300 | >1.49 | [13] | |

| PNU-151774E (57) | MES | Potent | - | Outstanding | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of β-Amino Amide DPP-4 Inhibitors

This protocol is a generalized procedure based on the synthesis of piperazine-containing β-amino amides.[1][4]

-

Amine Protection: Protect the amino group of a suitable β-amino acid (e.g., 3-aminobutanoic acid) with a standard protecting group such as tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent (e.g., dioxane/water or dichloromethane).

-

Amide Coupling: Activate the carboxylic acid of the N-protected β-amino acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole). React the activated acid with the desired piperazine derivative in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: Remove the Boc protecting group from the β-amino group using an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to yield the final β-amino amide derivative.

-

Purification: Purify the final compound using column chromatography on silica (B1680970) gel or by preparative HPLC. Characterize the product by NMR spectroscopy and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.[15][16]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute recombinant human DPP-4 enzyme to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution.

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro GABA Transporter Inhibition Assay

This protocol describes a radioligand uptake assay to measure the inhibition of GABA transporters expressed in a cellular system.[17][18][19][20]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HeLa cells) in appropriate growth media.

-

Transfect the cells with a plasmid encoding the desired GABA transporter subtype (e.g., mGAT1, mGAT2, etc.).

-

-

Uptake Assay:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Pre-incubate the cells with the test compound at various concentrations for a defined period at room temperature.

-

Initiate the uptake by adding a solution containing a fixed concentration of [3H]-GABA to each well.

-

Incubate for a short period (e.g., 8-10 minutes) at room temperature to allow GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.

-

Calculate the percentage of inhibition of [3H]-GABA uptake for each concentration of the test compound compared to a vehicle control.

-

Determine the pIC50 or IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Anticonvulsant Screening in Mice